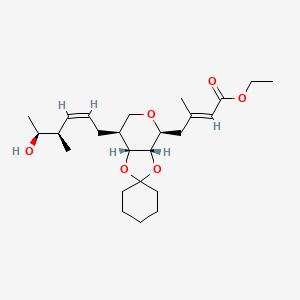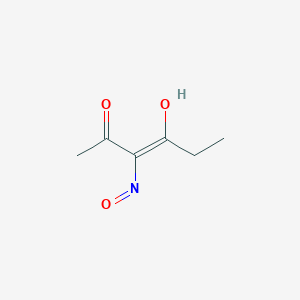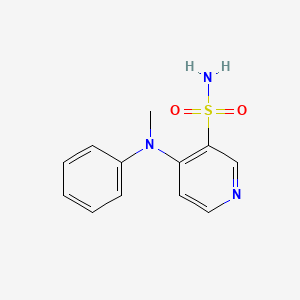![molecular formula C11H6N2S B13799460 1,4-Epithiopyrido[1,2-a]benzimidazole CAS No. 77925-15-6](/img/structure/B13799460.png)
1,4-Epithiopyrido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a sulfur atom in the epithio ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as copper acetate and under ligand-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Epithiopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the epithio ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrido and benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .
Aplicaciones Científicas De Investigación
1,4-Epithiopyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Pyrimido[1,2-a]benzimidazole: Shares a similar core structure but lacks the sulfur atom in the epithio ring.
Benzimidazole: A simpler structure without the pyrido ring, widely known for its biological activities.
Thiazolo[1,2-a]benzimidazole: Contains a sulfur atom in a different position, leading to distinct chemical properties and reactivity.
Uniqueness: 1,4-Epithiopyrido[1,2-a]benzimidazole is unique due to the presence of the sulfur atom in the epithio ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propiedades
Número CAS |
77925-15-6 |
|---|---|
Fórmula molecular |
C11H6N2S |
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H |
Clave InChI |
KVKAHKZOIPGCPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)




